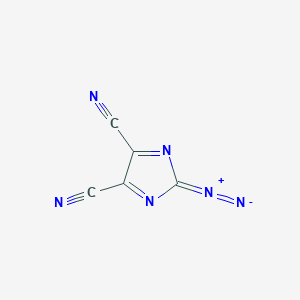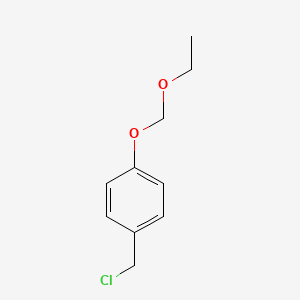
1-(phenylsulfonyl)-1H-Indole-6-methanol
概要
説明
1-(phenylsulfonyl)-1H-Indole-6-methanol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-1H-Indole-6-methanol typically involves the sulfonylation of indole derivatives followed by the introduction of a methanol group. One common synthetic route includes:
Sulfonylation of Indole: The indole core is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature to yield the sulfonylated indole derivative.
Introduction of Methanol Group: The sulfonylated indole derivative is then treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 6-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-(phenylsulfonyl)-1H-Indole-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly used.
Major Products Formed
Oxidation: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-aldehyde or (1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid.
Reduction: Formation of (1-benzenesulfonyl-1H-indol-6-yl)-sulfide or (1-benzenesulfonyl-1H-indol-6-yl)-thiol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
1-(phenylsulfonyl)-1H-Indole-6-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-6-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
(1-benzenesulfonyl-1H-indol-6-yl)-boronic acid: Similar structure but contains a boronic acid group instead of a methanol group.
(1-benzenesulfonyl-1H-indol-6-yl)-amine: Contains an amine group instead of a methanol group.
(1-benzenesulfonyl-1H-indol-6-yl)-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
1-(phenylsulfonyl)-1H-Indole-6-methanol is unique due to its specific combination of a benzenesulfonyl group and a methanol group attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C15H13NO3S |
|---|---|
分子量 |
287.3 g/mol |
IUPAC名 |
[1-(benzenesulfonyl)indol-6-yl]methanol |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-6-7-13-8-9-16(15(13)10-12)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2 |
InChIキー |
DIGHGXHDUDLCDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Carboxy-7-chloromethylthieno[2, 3-c]pyridine](/img/structure/B8448252.png)
![2-[1-(2-Benzyloxyethyl)cyclohexyl]ethanol](/img/structure/B8448264.png)


